4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a heterocyclic compound featuring complex molecular architecture
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound begins with the construction of the 4H-pyran ring, followed by the introduction of the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Reactions typically involve stepwise procedures using reagents like thionyl chloride, hydrazine hydrate, and thiophene-2-carbonyl chloride under controlled temperature and solvent conditions.
Industrial Production Methods: : In an industrial setting, large-scale synthesis may leverage flow chemistry or continuous stirred-tank reactors to optimize yields and streamline purification processes. Automation and strict monitoring of reaction parameters ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: : 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo several chemical transformations:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction reactions may involve reagents like lithium aluminium hydride.
Substitution: : Halogenation and nucleophilic substitution can be carried out using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral media.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride in DMF or other nucleophiles under appropriate conditions.
Major Products Formed: : The products depend on the type of reaction:
Oxidation: : Conversion to corresponding acids or sulfoxides.
Reduction: : Formation of alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound’s diverse functional groups make it a versatile intermediate in organic synthesis, allowing the creation of new heterocyclic compounds.
Biology and Medicine: : Its potential bioactivity, owing to the thiophene and thiadiazole moieties, makes it a candidate for drug discovery, particularly in designing enzyme inhibitors or antimicrobial agents.
Industry: : Used in the development of advanced materials, possibly acting as precursors for high-performance polymers or in the synthesis of specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets:
Binding to enzymes: : Inhibiting or modulating enzyme activity, affecting biological pathways.
DNA Interactions: : Potential binding to DNA, influencing gene expression and cellular processes.
Cellular Pathways: : Modulating signal transduction pathways, influencing cell behavior and function.
Comparison with Similar Compounds
Comparison
Similar Compounds: : Other pyran derivatives, thiophene-based compounds, and 1,3,4-thiadiazole-containing molecules.
Uniqueness: : The combination of a pyran ring with thiophene and thiadiazole groups imparts unique reactivity and potential bioactivity.
List of Similar Compounds
Pyran derivatives like 4H-pyran-2-one.
Thiophene-based compounds such as thiophene-2-carboxylic acid.
Thiadiazole-containing molecules like 2-amino-1,3,4-thiadiazole.
This multi-faceted compound opens up numerous avenues for scientific exploration and industrial application. Hope you find this insightful!
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S3/c1-12-5-6-14(8-13(12)2)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-7-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKNVKKQDYIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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